molecular formula C11H22N2O3 B1279007 tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate CAS No. 177948-02-6

tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate

Cat. No.: B1279007
CAS No.: 177948-02-6
M. Wt: 230.3 g/mol
InChI Key: ZVUCOORWSKRJII-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction context. For example, it may bind to the active site of an enzyme, altering its activity and influencing the overall metabolic flux. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic activities. These effects can result in alterations in cell proliferation, differentiation, and apoptosis. The impact of this compound on cellular processes is highly dependent on the concentration and duration of exposure .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific proteins or enzymes, leading to changes in their activity. For example, it may inhibit an enzyme by occupying its active site or induce conformational changes that enhance enzyme activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound may exhibit varying degrees of stability under different experimental conditions, which can influence its long-term effects on cellular function. For instance, prolonged exposure to this compound may lead to gradual degradation, resulting in reduced efficacy or altered biological activity. Understanding the temporal dynamics of this compound is crucial for designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as modulating specific biochemical pathways or enhancing cellular function. At higher doses, it may induce toxic or adverse effects, including cellular damage, organ toxicity, or systemic side effects. Identifying the optimal dosage range and understanding the threshold effects of this compound are essential for its safe and effective use in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound may be metabolized by specific enzymes, leading to the formation of metabolites that can further influence biochemical reactions. Additionally, this compound can affect the levels of key metabolites, thereby modulating the overall metabolic balance within cells. Understanding the metabolic pathways associated with this compound is crucial for elucidating its biological effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound may be actively transported across cell membranes or passively diffuse into cells, depending on its physicochemical properties. Once inside the cells, this compound can interact with intracellular proteins, influencing its localization and accumulation. Understanding the transport and distribution mechanisms of this compound is essential for predicting its bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound can significantly impact its activity and function. This compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on gene expression, energy metabolism, or protein synthesis. Understanding the subcellular localization of this compound is crucial for elucidating its precise biological roles .

Preparation Methods

The synthesis of tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-hydroxypiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Chemical Reactions Analysis

tert-Butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

tert-Butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate can be compared with similar compounds such as:

Properties

IUPAC Name

tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-8-11(15)4-6-12-7-5-11/h12,15H,4-8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUCOORWSKRJII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCNCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201179644
Record name 1,1-Dimethylethyl N-[(4-hydroxy-4-piperidinyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201179644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177948-02-6
Record name 1,1-Dimethylethyl N-[(4-hydroxy-4-piperidinyl)methyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177948-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(4-hydroxy-4-piperidinyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201179644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution the compound prepared in Example 250 (0.68 g) in ethanol (11 mL) was treated with hydrazine monohydrate (0.208 mL), followed by 10% palladium-carbon (0.238 g). The mixture was refluxed for 18 hours. After allowing mixture to cool to room temperature, the catalyst was filtered off and washed with methanol. The filtrate was evaporated in vacuo to obtain the title compound (0.510 g) having the following physical data.
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
0.208 mL
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
0.238 g
Type
catalyst
Reaction Step Two

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